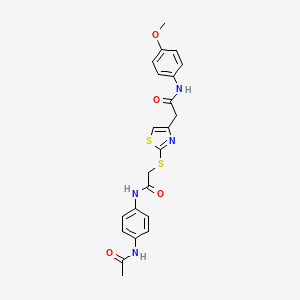

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis Overview

The synthesis of this compound typically involves multiple organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.

- Attachment of the Methoxyphenyl Group : Introduced via nucleophilic substitution reactions using a methoxyphenylamine derivative.

- Formation of the Acetamide Group : This involves acylation of an aniline derivative.

- Coupling Reactions : The final step involves coupling the thiazole derivative with the acetamidophenyl derivative to form the desired thioether linkage .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives from the thiazole family have shown efficacy against various cancer cell lines, including melanoma and pancreatic cancer. A lead compound from a related study demonstrated high in vitro potency and induced cell death through apoptosis and autophagy mechanisms .

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lead Compound 6b | Melanoma, CML | 0.5 | Apoptosis, Autophagy |

| N-(4-acetamidophenyl)… | Breast Cancer | 0.8 | Apoptosis Induction |

| Similar Thiazole Derivative | Glioblastoma | 0.3 | Cell Cycle Arrest |

Enzyme Inhibition

The compound may also act as an enzyme inhibitor or receptor modulator, which is crucial for drug development targeting specific diseases such as cancer and inflammatory conditions. The thiazole ring and acetamide group are likely critical for its binding affinity to biological targets .

The mechanism of action for this compound likely involves interaction with proteins or enzymes, inhibiting their activity or modulating their function. The unique structural features contribute to its pharmacological profile, enhancing its potential as a therapeutic agent .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

-

Study on Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives against glioblastoma multiforme and breast adenocarcinoma cell lines, reporting significant antiproliferative effects at nanomolar concentrations .

- Results : Morphological changes indicative of apoptosis were observed.

- Pharmacokinetic Studies : Research involving biodistribution and pharmacokinetics demonstrated rapid clearance from the bloodstream, with kidneys identified as the primary excretion pathway for related compounds .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound has the following characteristics:

- Molecular Formula : C22H22N4O4S2

- Molecular Weight : 470.6 g/mol

- CAS Number : 941997-50-8

The presence of thiazole and acetamide moieties contributes to its biological activity, making it a candidate for further research in drug development.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit promising anticancer activities. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity. A study highlighted that thiazole-based compounds showed significant inhibition of cell proliferation in human lung adenocarcinoma cells, with IC50 values indicating effective cytotoxicity .

A detailed investigation into similar thiazole derivatives revealed that modifications at specific positions on the thiazole ring could enhance anticancer efficacy. The structure–activity relationship (SAR) studies suggest that the incorporation of electron-donating or withdrawing groups can significantly influence the potency of these compounds against cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazoles have been recognized for their antibacterial properties, with several studies reporting significant activity against various bacterial strains. For example, newly synthesized thiazole derivatives demonstrated good to moderate activity against Staphylococcus epidermidis and other pathogens .

In one study, a series of thiazole-integrated pyridine derivatives exhibited notable antitumor activity against multiple cancer cell lines, suggesting that the thiazole moiety plays a crucial role in enhancing both anticancer and antibacterial activities .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Evren et al. (2019), novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and evaluated for their anticancer properties. The results indicated that certain compounds showed strong selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells, with promising apoptosis percentages compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line Tested | IC50 Value (mM) | Apoptosis Percentage |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | High |

| Cisplatin | A549 | Standard | - |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of imidazotriazole-incorporated thiazoles, which were tested against a spectrum of microbial species. The findings indicated that specific derivatives surpassed the activity of standard antibiotics like amphotericin B against Staphylococcus epidermidis .

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative 42 | Staphylococcus epidermidis | 0.09 |

Propiedades

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-3-5-16(6-4-15)25-21(29)13-32-22-26-18(12-31-22)11-20(28)24-17-7-9-19(30-2)10-8-17/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDMPPBLTQOFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.